

solubility of 1,3-distearoyl-2-oleoylglycerol in organic solvents

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Compound of Interest

Compound Name: 1,3-Distearoyl-2-oleoylglycerol

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An In-depth Technical Guide to the Solubility of **1,3-Distearoyl-2-oleoylglycerol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1,3-distearoyl-2-oleoylglycerol** (SOS), a triglyceride of significant interest in the pharmaceutical, food, and cosmetic industries. Understanding the solubility of SOS in various organic solvents is critical for its purification, formulation, and application in various delivery systems.

Introduction to 1,3-Distearoyl-2-oleoylglycerol (SOS)

1,3-Distearoyl-2-oleoylglycerol is a mixed-acid triglyceride composed of a glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. Its unique structure imparts specific physical and chemical properties, influencing its melting behavior and solubility. The presence of both saturated (stearic) and unsaturated (oleic) fatty acids makes its solubility profile complex compared to simple triglycerides.

Quantitative and Qualitative Solubility Data

While a comprehensive public dataset for the solubility of SOS in a wide range of organic solvents is not readily available, this section summarizes the known quantitative data and strong qualitative insights derived from fractionation and purification studies. For comparative



purposes, solubility data for the related triglyceride, tristearin (1,2,3-tristearoylglycerol), is also included.

Solvent	Solute	Temperature (°C)	Solubility	Data Type
Chloroform	1,3-Distearoyl-2- oleoylglycerol	Not Specified	10 mg/mL[1]	Quantitative
Acetone	1,3-Distearoyl-2- oleoylglycerol	Low to Ambient	Limited Solubility	Qualitative
Hexane	1,3-Distearoyl-2- oleoylglycerol	Low to Ambient	Limited Solubility	Qualitative
Ethanol	Triglycerides (general)	Cold	Sparingly Soluble[2][3]	Qualitative
Chloroform	Tristearin	Not Specified	Soluble	Qualitative
Carbon Disulfide	Tristearin	Not Specified	Soluble	Qualitative
Acetone	Tristearin	Not Specified	Very Soluble	Qualitative
Benzene	Tristearin	Not Specified	Very Soluble	Qualitative
Ethanol	Tristearin	Not Specified	Insoluble	Qualitative

Note on Qualitative Data: The limited solubility of SOS in acetone and hexane at low to ambient temperatures is inferred from its common purification method, which involves crystallization from these solvents[4][5]. This process relies on the principle that the desired compound is less soluble than the impurities at a given temperature, allowing for its separation. Generally, the solubility of triglycerides in organic solvents increases with temperature.

Experimental Protocols: Determination of Solubility

A standard and reliable method for determining the solubility of a solid compound like SOS in an organic solvent is the gravimetric method. This method directly measures the mass of the solute that can dissolve in a specific amount of solvent to form a saturated solution at a given temperature.



Gravimetric Method for Solubility Determination

This protocol outlines the steps to determine the solubility of SOS in an organic solvent.

Materials and Equipment:

- 1,3-Distearoyl-2-oleoylglycerol (high purity)
- Selected organic solvent (e.g., hexane, acetone, ethanol, ethyl acetate)
- Temperature-controlled shaker or water bath
- Analytical balance
- Vials with sealed caps
- Syringe filters (chemically compatible with the solvent)
- Pre-weighed evaporation dishes or vials
- Drying oven or vacuum desiccator

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of SOS to a known volume or mass of the organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution becomes saturated.
 - Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
- Sample Withdrawal and Filtration:
 - o Once equilibrium is reached, allow the undissolved solid to settle.



- o Carefully withdraw a known volume of the clear supernatant using a syringe.
- Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
- Solvent Evaporation:
 - Place the evaporation dish containing the filtered solution in a drying oven at a temperature slightly above the boiling point of the solvent, or in a vacuum desiccator at room temperature, until all the solvent has evaporated.
- Mass Determination and Calculation:
 - Once the solvent is completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
 - Weigh the dish containing the dried SOS residue on an analytical balance.
 - The mass of the dissolved SOS is the final weight of the dish minus the initial weight of the empty dish.
 - Calculate the solubility, typically expressed in g/L or mg/mL, by dividing the mass of the dissolved SOS by the volume of the solvent in which it was dissolved.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric method workflow for solubility determination.

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